1,1-Bis(4-Hydroxyphenyl)-2-phenylbut-1-en

Übersicht

Beschreibung

4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol is a synthetic organic compound known for its unique structure and properties. It is characterized by the presence of two phenolic groups and a butenylidene bridge, making it a versatile molecule in various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Synthesis: The compound serves as a precursor in the synthesis of complex organic molecules and polymers. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

| Application | Description |

|---|---|

| Organic Synthesis | Used to create diverse chemical compounds and polymers. |

| Material Science | Contributes to the development of high-performance materials. |

Biology

- Estrogen Receptor Modulation: 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene has been studied for its interactions with estrogen receptors (ERs). It exhibits both agonistic and antagonistic properties depending on the cellular context, making it a candidate for hormone-related therapies .

| Biological Activity | Effect |

|---|---|

| Estrogenic Activity | Influences cell proliferation in MCF-7 breast cancer cells . |

| Antiproliferative | Demonstrated growth inhibition in hormone-dependent tumors . |

Medicine

- Therapeutic Potential: Research indicates potential therapeutic effects including anti-inflammatory and anticancer activities. In vitro studies have shown that it can inhibit the growth of hormone-dependent cancer cell lines such as MCF-7 .

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Treatment | Investigated for its efficacy against breast cancer. |

| Anti-inflammatory | Explored for potential use in inflammatory diseases. |

Case Study 1: Estrogenic Activity

A study evaluated the estrogenic activity of various triphenylethylene derivatives, including 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene. Results indicated that this compound significantly increased estrogen response element (ERE) activity in MCF-7 cells, suggesting its role as an estrogen receptor modulator .

Case Study 2: Antiproliferative Effects

In animal models, the compound exhibited almost complete inhibition of growth in hormone-dependent MXT M3.2 mouse mammary tumors. This highlights its potential as an anticancer agent targeting estrogen-responsive tumors .

Wirkmechanismus

Biochemical Pathways

It has been used in the synthesis of copolyesters , suggesting that it may interact with biochemical pathways related to polymer synthesis or degradation.

Pharmacokinetics

The compound is practically insoluble in water , which may affect its absorption and bioavailability

Result of Action

It’s known that the compound has been detected in human blood , suggesting that it can be absorbed into the bloodstream and potentially exert systemic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene. For instance, its solubility can be affected by the pH and temperature of the environment . Additionally, its stability may be influenced by exposure to light, heat, and oxygen .

Biochemische Analyse

Biochemical Properties

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene has been found to interact with estrogen receptors . The compound’s hydroxy groups were esterified with β-chloropropionate, β-bromopropionate, and acrylate functions, which reduced the estrogen receptor affinities of these compounds . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

In vitro studies have shown that 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene exerts growth inhibition effects on hormone-dependent MCF-7 cell lines . In vivo, it caused almost complete inhibition of the growth of hormone-dependent MXT M3.2 mouse mammary tumors .

Molecular Mechanism

The molecular mechanism of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene involves its interaction with estrogen receptors . The compound’s alkylating activities showed an irreversible mode of binding to the estrogen receptor . This binding interaction plays a significant role in its mechanism of action.

Temporal Effects in Laboratory Settings

The compound’s stability and degradation over time can be inferred from its thermal properties .

Dosage Effects in Animal Models

In animal models, 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene showed almost complete inhibition of the growth of hormone-dependent MXT M3.2 mouse mammary tumors . The effects varied with different dosages, indicating a dose-dependent response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol typically involves the reaction of 4,4’-dihydroxybenzophenone with propiophenone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form quinones.

Reduction: Reduction of the compound can lead to the formation of hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the presence of phenolic groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Bromine, nitric acid, and sulfuric acid.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated and nitrated derivatives of the original compound.

Vergleich Mit ähnlichen Verbindungen

4,4’-Sulfonyldiphenol: Known for its use in the production of polycarbonate plastics.

Bisphenol A: Widely used in the manufacture of plastics and resins.

4,4’-(1-Phenylethylidene)biphenol: Utilized in the synthesis of high-performance polymers.

Uniqueness: 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its dual phenolic groups and butenylidene bridge provide distinct reactivity compared to other similar compounds .

Biologische Aktivität

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene, often referred to as a bisphenol derivative, has garnered attention in recent years due to its potential biological activities, particularly in relation to estrogenic effects and anti-cancer properties. This compound is structurally related to well-known endocrine disruptors and has implications in various biological systems, especially concerning cancer biology and cellular signaling pathways.

Chemical Structure

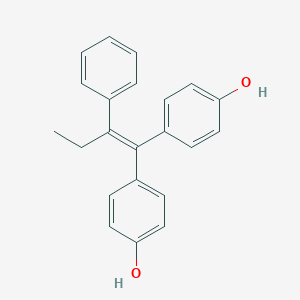

The chemical structure of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene can be represented as follows:

This structure features two hydroxyphenyl groups attached to a phenylbutene backbone, which is crucial for its biological activity.

Estrogenic Activity

Research indicates that 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene exhibits significant estrogenic activity. It acts as an agonist for estrogen receptors (ER), particularly ERα and ERβ, which are critical in regulating gene expression associated with reproductive functions and cancer development. The compound's binding affinity to these receptors has been compared with that of other bisphenols, revealing that it may have enhanced estrogenic potency.

Table 1: Comparison of Estrogenic Potency

| Compound | Estrogenic Activity (relative potency) |

|---|---|

| 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | High |

| Bisphenol A (BPA) | Moderate |

| 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene | Very High |

The biological activity of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene is primarily mediated through its interaction with estrogen receptors. This interaction can lead to:

- Cell Proliferation : Activation of ERs can stimulate cell growth in hormone-sensitive tissues, contributing to tumorigenesis.

- Apoptosis Regulation : The compound may influence apoptotic pathways by modulating key signaling proteins such as JNK and AMPKα. These pathways are involved in cellular stress responses and apoptosis induction.

Case Studies and Research Findings

Recent studies have highlighted the cytotoxic effects of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene on various cancer cell lines. For instance:

Study on Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene resulted in:

- Increased cell viability at low concentrations.

- Induction of apoptosis at higher concentrations, evidenced by elevated levels of cleaved caspases and PARP proteins.

Table 2: Effects on MCF-7 Cells

| Concentration (μM) | Cell Viability (%) | Apoptosis Markers (Caspase 3) |

|---|---|---|

| 0.5 | 85 | Low |

| 5 | 50 | Moderate |

| 10 | 20 | High |

Eigenschaften

IUPAC Name |

4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSDMHGDYTXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238452 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91221-46-4 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene relate to its activity as an estrogen receptor modulator?

A1: 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene serves as a crucial building block for synthesizing (Z)-4-hydroxytamoxifen []. (Z)-4-hydroxytamoxifen itself is an active metabolite of tamoxifen, a well-known selective estrogen receptor modulator used in breast cancer treatment []. The presence of phenolic hydroxy groups in 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene is vital for its binding affinity to the estrogen receptor []. Modifications to these hydroxy groups, such as esterification or conversion to carbamates, ethers, or imidoesters, can significantly influence the compound's estrogen receptor affinity and antitumor properties [].

Q2: What is a practical application of the compound 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene in medicinal chemistry?

A2: 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene plays a critical role in a simplified and efficient synthesis of (Z)-4-hydroxytamoxifen []. This two-step synthesis utilizes a McMurry coupling reaction followed by selective crystallization, highlighting the compound's utility in producing this potent estrogen receptor modulator [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.